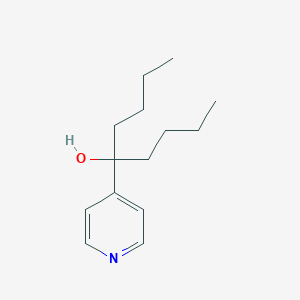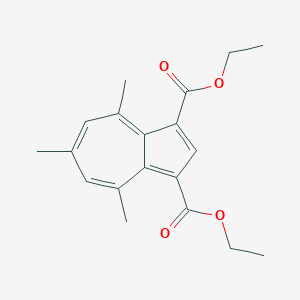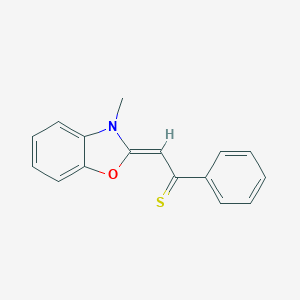
5-Pyridin-4-ylnonan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyridin-4-ylnonan-5-ol, also known as PYN, is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol. PYN has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 5-Pyridin-4-ylnonan-5-ol is not fully understood. However, it has been proposed that 5-Pyridin-4-ylnonan-5-ol exerts its biological activity by interacting with specific target molecules in cells. For example, 5-Pyridin-4-ylnonan-5-ol has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Pyridin-4-ylnonan-5-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-Pyridin-4-ylnonan-5-ol has also been found to inhibit the growth of bacterial and fungal cells, which suggests that it may be useful as an antimicrobial agent. Additionally, 5-Pyridin-4-ylnonan-5-ol has been shown to have antioxidant activity, which may be beneficial for preventing oxidative damage in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Pyridin-4-ylnonan-5-ol in laboratory experiments is its relatively simple synthesis method. Additionally, 5-Pyridin-4-ylnonan-5-ol has been found to exhibit biological activity at relatively low concentrations, which makes it a promising candidate for drug development. However, one of the limitations of using 5-Pyridin-4-ylnonan-5-ol is its low solubility in water, which may make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 5-Pyridin-4-ylnonan-5-ol. One potential area of investigation is the development of 5-Pyridin-4-ylnonan-5-ol-based materials with unique properties, such as catalytic activity or optical properties. Another area of interest is the development of 5-Pyridin-4-ylnonan-5-ol-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-Pyridin-4-ylnonan-5-ol and to identify its target molecules in cells.
Synthesis Methods
The synthesis of 5-Pyridin-4-ylnonan-5-ol can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-bromopyridine with 5-bromopentan-1-ol in the presence of a palladium catalyst and a base. This reaction leads to the formation of 5-pyridin-4-ylnonan-5-ol as a major product. The purity of the compound can be further improved through recrystallization or chromatographic purification.
Scientific Research Applications
5-Pyridin-4-ylnonan-5-ol has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 5-Pyridin-4-ylnonan-5-ol has also been investigated for its antibacterial and antifungal properties. Furthermore, 5-Pyridin-4-ylnonan-5-ol has been explored as a potential ligand for metal ions, which can be used in the design of new materials with unique properties.
properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
5-pyridin-4-ylnonan-5-ol |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-14(16,10-6-4-2)13-7-11-15-12-8-13/h7-8,11-12,16H,3-6,9-10H2,1-2H3 |
InChI Key |
LNQXYCAICAIGHG-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
Canonical SMILES |
CCCCC(CCCC)(C1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![9-Methoxybenzo[c]quinolizin-11-ium](/img/structure/B289753.png)
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)


![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)